molecular formula C39H34Cl3N3O4S2 B1582084 Kodak IR 140 CAS No. 53655-17-7

Kodak IR 140

Cat. No. B1582084
CAS RN: 53655-17-7
M. Wt: 779.2 g/mol
InChI Key: UVLDECUUBLLYRG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of Kodak IR 140 is complex. The empirical formula is C39H34Cl3N3O4S2, and the molecular weight is 779.19 . There are studies on the use of infrared spectroscopy for the analysis of molecular structures .


Physical And Chemical Properties Analysis

Kodak IR 140 is a powder with a dye content of 95%. It has a melting point of 250-252 °C (lit.) and a maximum wavelength (λmax) of 823 nm. The autoignition temperature is 1075 °F .

Scientific Research Applications

1. Application in Photonics and Nano-photonics

  • Summary of the Application: IR-140 is used in the creation of PMMA polymer thin films, which are doped with IR-140 dye molecules. These structures are used in the field of photonics and nano-photonics for the purpose of gain optimization, bleaching, and e-beam structuring .
  • Methods of Application: The structures investigated consist of PMMA polymer thin films, doped with IR-140 dye molecules in 4 different concentrations (0.7%, 0.8%, 0.9% and 1.0%), spin-coated on a silica layer grown on silicon wafers . The gain films were structured via e-beam lithography .
  • Results or Outcomes: The optimal IR-140 weight ratio concentration producing maximum gain in amplified spontaneous emission measurements in the near-infrared (~880 nm) is determined. The maximum material gain was obtained for the 0.9% weight ratio sample .

2. Application in Biophotonics

  • Summary of the Application: IR-140 is used in the creation of J-aggregates with absorption maximum at 1040 nm. These aggregates are used in the field of biophotonics .
  • Methods of Application: J-aggregates of IR-140 are created by aggregating IR-140 dyes in hollow mesoporous silica nanoparticles (NPs) .
  • Results or Outcomes: The J-aggregates show excellent photothermal performance, including intense photoacoustic response, and a high photothermal conversion efficiency value .

3. Application in Infrared Spectroscopy

  • Summary of the Application: Infrared spectroscopy is applied to many research topics, including forensic sciences. IR-140 can be used in the analysis of various geological and non-geological materials such as rocks, stems and powders, soils, minerals, gemstones, asbestos, glasses and other amorphous materials, pigments and natural dyes, inorganic contaminants, or plastic .
  • Methods of Application: The technique involves the interaction between electromagnetic radiation in the infrared spectral range and matter. The specific wavelengths at which these absorptions occur are dictated by the mass of the oscillating species and the strength of the chemical bonds joining it to the rest of the given structure .
  • Results or Outcomes: Through the study of the infrared spectrum, essential information can be obtained about the composition, structure of the analysed compound as well as on the presence of particular structural defects or impurities .

4. Application in Integrated Optics

  • Summary of the Application: IR-140 is used in the creation of PMMA polymer thin films, which are doped with IR-140 dye molecules. These structures are used for gain optimization, bleaching, and e-beam structuring of IR-140 doped PMMA and integration with plasmonic waveguides .
  • Methods of Application: The structures investigated consist of PMMA polymer thin films, doped with IR-140 dye molecules in 4 different concentrations, spin-coated on a silica layer grown on silicon wafers . The gain films were structured via e-beam lithography .
  • Results or Outcomes: The maximum material gain was obtained for the 0.9% weight ratio sample. The polarization dependence of the gain medium was also investigated, and the gain found to be similar in the TE and TM orientations .

5. Application in Forensic Science

  • Summary of the Application: IR-140 can be used in the analysis of various geological and non-geological materials such as rocks, stems and powders, soils, minerals, gemstones, asbestos, glasses and other amorphous materials, pigments and natural dyes, inorganic contaminants, or plastic .
  • Methods of Application: The technique involves the interaction between electromagnetic radiation in the infrared spectral range and matter. The specific wavelengths at which these absorptions occur are dictated by the mass of the oscillating species and the strength of the chemical bonds joining it to the rest of the given structure .
  • Results or Outcomes: Through the study of the infrared spectrum, essential information can be obtained about the composition, structure of the analysed compound as well as on the presence of particular structural defects or impurities .

6. Application in Image Science

  • Summary of the Application: Kodak’s deep Image Science portfolio is leveraged across applications as diverse as enhancing printed graphics, securing information through the printing process and enhancing the functionality of any printed image or pattern .
  • Methods of Application: The science behind this element of a printed feature is woven into the printing process and expressed in the materials’ features – whether visible or invisible .
  • Results or Outcomes: This technique brings the benefit of simplicity and versatility; organic and inorganic crystalline and glassy solids can be analysed, while specific configurations/techniques and accessories allow the measurement of gases, liquids, solutions, and suspensions as well .

Safety And Hazards

The safety data sheet for Kodak IR 140 indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation .

properties

IUPAC Name

N-[(5E)-2-[(E)-2-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-5-[(2Z)-2-(5-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]cyclopenten-1-yl]-N-phenylaniline;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H34Cl2N3S2.ClHO4/c1-3-42-33-25-29(40)19-21-35(33)45-37(42)23-17-27-15-16-28(18-24-38-43(4-2)34-26-30(41)20-22-36(34)46-38)39(27)44(31-11-7-5-8-12-31)32-13-9-6-10-14-32;2-1(3,4)5/h5-14,17-26H,3-4,15-16H2,1-2H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLDECUUBLLYRG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)Cl)SC1=CC=C3CCC(=C3N(C4=CC=CC=C4)C5=CC=CC=C5)C=CC6=[N+](C7=C(S6)C=CC(=C7)Cl)CC.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C2=C(C=CC(=C2)Cl)S/C1=C\C=C\3/CCC(=C3N(C4=CC=CC=C4)C5=CC=CC=C5)/C=C/C6=[N+](C7=C(S6)C=CC(=C7)Cl)CC.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H34Cl3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

779.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red-brown powder; [Sigma-Aldrich MSDS]
Record name IR 140
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14915
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Kodak IR 140

CAS RN

53655-17-7
Record name Benzothiazolium, 5-chloro-2-[2-[3-[2-(5-chloro-3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2-(diphenylamino)-1-cyclopenten-1-yl]ethenyl]-3-ethyl-, perchlorate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53655-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name IR 140
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053655177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kodak IR 140
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290436
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzothiazolium, 5-chloro-2-[2-[3-[2-(5-chloro-3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2-(diphenylamino)-1-cyclopenten-1-yl]ethenyl]-3-ethyl-, perchlorate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-chloro-2-[2-[3-[(5-chloro-3-ethyl-3H-benzothiazol-2-ylidene)ethylidene]-2-(diphenylamino)cyclopent-1-en-1-yl]vinyl]-3-ethylbenzothiazolium perchlorate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kodak IR 140
Reactant of Route 2
Kodak IR 140
Reactant of Route 3
Kodak IR 140
Reactant of Route 4
Kodak IR 140
Reactant of Route 5
Kodak IR 140
Reactant of Route 6
Kodak IR 140

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.